molecular formula C5H9OP B1596173 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide CAS No. 930-38-1

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

Cat. No.: B1596173
CAS No.: 930-38-1
M. Wt: 116.1 g/mol
InChI Key: MQLQAXIVFGHSDE-UHFFFAOYSA-N
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Description

2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is a heterocyclic organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol This compound is characterized by the presence of a phosphole ring, which is a five-membered ring containing one phosphorus atom

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is primarily through its role as a spin trapping agent. It is capable of detecting free radicals and reactive oxygen species (ROS) in biological systems.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine with an alkyne or alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,5-Dihydro-1-phenyl-1H-phosphole 1-oxide
  • 3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide
  • 1,3-Dimethyl-3-phospholene 1-oxide

Comparison: 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

1-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9OP/c1-7(6)4-2-3-5-7/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLQAXIVFGHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239232
Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-38-1
Record name 1-Methyl-1-phospha-3-cyclopentene-1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-1-methyl-1H-phosphole 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Reactant of Route 2
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Reactant of Route 3
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Reactant of Route 4
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Reactant of Route 5
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide
Reactant of Route 6
2,5-Dihydro-1-methyl-1H-phosphole 1-oxide

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